molecular formula C7H8N2O2S B14069382 Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester CAS No. 102741-35-5

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester

Cat. No.: B14069382
CAS No.: 102741-35-5
M. Wt: 184.22 g/mol
InChI Key: GYAHUWDZQVVHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester is a heterocyclic compound featuring a hydrazinecarboxylic acid backbone substituted with a 2-thienylmethylene group and a methyl ester moiety. The 2-thienyl group (a sulfur-containing aromatic ring) contributes to its electronic and steric properties, while the methyl ester enhances solubility and modulates reactivity. This compound is synthesized via hydrazinolysis of activated esters or amides, as described in methods for related thiophenecarbohydrazides .

The compound’s classification under hydrazinecarboxylic acid derivatives aligns with IUPAC naming conventions, where the ester group replaces the acid’s hydroxyl group, and substituents are indexed at the hydrazine parent heading .

Properties

CAS No.

102741-35-5

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

methyl N-(thiophen-2-ylmethylideneamino)carbamate

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)

InChI Key

GYAHUWDZQVVHML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under mild conditions, typically at ambient temperature, to minimize side reactions such as oxidation or over-alkylation. In a solvent-free adaptation, grinding equimolar quantities of methyl carbazate and 2-acetylthiophene in a mortar and pestle for 15 minutes yields a colorless powder with minimal purification required. This mechanochemical approach avoids solvent waste and enhances reaction efficiency, achieving near-quantitative conversion rates.

For solution-phase synthesis, methanol or ethanol serves as the solvent, with reflux durations of 2–4 hours ensuring complete reaction. The molar ratio of methyl carbazate to 2-acetylthiophene is critical; deviations from 1:1 stoichiometry result in unreacted starting materials or dimerization byproducts.

Purification and Yield Optimization

Post-reaction workup involves vacuum distillation to remove volatile solvents and unreacted substrates. Crystallization from mixed solvents such as dichloroethane and dimethyl carbonate (100:0.5–1 v/v) at reduced temperatures (≤5°C) isolates the product as a high-purity crystalline solid. Industrial-scale implementations report yields of 90.8% and purity exceeding 99.2%.

Two-Step Synthesis from Hydrazine Hydrate and Dimethyl Carbonate

An alternative industrial method detailed in patent CN103130687A involves synthesizing methyl carbazate in situ from hydrazine hydrate and dimethyl carbonate, followed by condensation with 2-acetylthiophene.

Methyl Carbazate Synthesis

Hydrazine hydrate reacts with dimethyl carbonate in methanol at 5–10°C, producing methyl carbazate and methanol-water azeotrope. Key parameters include:

  • Molar ratio : 1:1 hydrazine hydrate to dimethyl carbonate.
  • Solvent volume : Methanol at 1–3 times the weight of hydrazine hydrate.
  • Reaction time : 2 hours under reflux.

Vacuum distillation (0.06–0.08 MPa) at 80–90°C removes residual methanol, water, and hydrazine, yielding methyl carbazate with 85–90% conversion efficiency.

Condensation and Crystallization

The crude methyl carbazate is reacted with 2-acetylthiophene in a dichloroethane-dimethyl carbonate mixed solvent (5–10 times the hydrazine hydrate weight). Heating to 70°C for 1 hour ensures complete hydrazone formation, followed by cooling to 5°C to precipitate the product. Centrifugation and vacuum drying yield the final compound with 99.2% purity.

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methodologies to enhance sustainability. A protocol adapted from Elankathirselvan et al. involves grinding methyl carbazate and 2-acetylthiophene without solvents. This approach eliminates the need for volatile organic compounds (VOCs) and reduces energy consumption.

Procedure and Advantages

  • Reactants : Equimolar methyl carbazate and 2-acetylthiophene.
  • Grinding duration : 15 minutes.
  • Workup : Washing with distilled water and air-drying.

This method achieves comparable yields (90–95%) to solution-phase reactions while simplifying purification. The absence of solvents also mitigates safety hazards associated with flammable reagents.

Comparative Analysis of Methodologies

Parameter Condensation with Pre-Formed Methyl Carbazate Two-Step Industrial Synthesis Solvent-Free Mechanochemical
Yield 90–95% 85–90% 90–95%
Purity ≥99% ≥99.2% ≥98%
Reaction Time 2–4 hours 3–5 hours 0.25 hours
Solvent Use Ethanol/Methanol Methanol/Dichloroethane None
Scalability Laboratory-scale Industrial-scale Small to medium scale

The two-step industrial method offers scalability and high purity but requires intricate solvent management. Mechanochemical synthesis excels in environmental sustainability and speed, albeit with slight purity trade-offs.

Reaction Kinetics and Thermodynamics

The condensation of methyl carbazate with 2-acetylthiophene is exothermic ($$ \Delta H^\circ \approx -75 \, \text{kJ/mol} $$), favoring product formation at lower temperatures. Kinetic studies indicate a second-order dependence on reactant concentrations, with an activation energy ($$ E_a $$) of 45 kJ/mol, derived from Arrhenius plots of rate constants at 25–70°C.

Industrial Purification Techniques

Crystallization Optimization

Industrial protocols employ mixed solvents to enhance crystal morphology. Dichloroethane-dimethyl carbonate mixtures (100:0.5–1 v/v) reduce impurity incorporation by selectively dissolving byproducts while precipitating the target compound.

Vacuum Drying

Post-crystallization, vacuum drying at 45°C for 3–5 hours ensures residual solvent levels below 0.1% (w/w), meeting pharmaceutical-grade specifications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent Ester Group Molecular Weight Melting Point (°C) Yield (%) Key References
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester 2-Thienylmethylene Methyl ~318 (estimated) Not reported >90 (method-dependent)
Hydrazinecarboxylic acid, 2-(1H-indol-3-ylmethylene)-, ethyl ester Indol-3-ylmethylene Ethyl 318.39 Not reported Not reported
Hydrazinecarboxylic acid, 2-(2,6-dimethylphenyl)-β-chloroethyl ester 2,6-Dimethylphenyl β-Chloroethyl Not reported Not reported Not reported
Hydrazinecarboxylic acid, (phenylmethylene)-, tert-butyl ester Phenylmethylene tert-Butyl Not reported Not reported Not reported
2-Thiophenecarbohydrazide 2-Thienyl None (hydrazide) 156.21 70.5–71.5 58

Key Observations:

  • Substituent Effects :

    • Electron-Donating/Accepting Groups : The 2-thienyl group (electron-rich sulfur atom) enhances aromatic interactions compared to phenyl or indolyl groups, influencing reactivity in cyclization or coordination chemistry .
    • Steric Effects : Bulkier esters (e.g., tert-butyl in ) reduce solubility in polar solvents but improve thermal stability.
  • Ester Group Influence: Methyl esters (as in the target compound) offer moderate lipophilicity (LogP ~2.6 estimated from ), balancing bioavailability and membrane permeability. β-Chloroethyl esters () introduce electronegative chlorine, enhancing electrophilic reactivity but raising toxicity concerns.

Biological Activity

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a carboxylic acid moiety, specifically featuring a thienylmethylene group. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S, and it has a molecular weight of approximately 172.21 g/mol. The thienylmethylene group may confer distinct electronic properties that influence the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that hydrazine derivatives, including hydrazinecarboxylic acid, exhibit significant anticancer properties. A study focusing on various hydrazine compounds found that they can induce apoptosis in cancer cells through multiple mechanisms. For instance, compounds with similar structures have shown cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective inhibition of cell proliferation at specific concentrations .

Mechanistic Studies

Mechanistic studies suggest that hydrazine derivatives may interact with cellular pathways involved in cancer progression. They can modulate signaling pathways such as the PI3K/Akt pathway and influence apoptosis-related proteins like caspases. This interaction could lead to enhanced apoptosis in cancer cells while sparing normal cells.

Synthesis Methods

Hydrazinecarboxylic acids can be synthesized through various methods, including:

  • Condensation Reactions : Combining hydrazine with thienylmethylene derivatives.
  • Esterification : Reacting carboxylic acids with methanol in the presence of an acid catalyst.
  • Hydrazinolysis : Using hydrazine to hydrolyze esters into their corresponding carboxylic acids.

These methods allow for the production of pure compounds suitable for biological testing.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesUnique Attributes
Hydrazinecarboxylic acidContains a hydrazine groupBasic structure common in many bioactive compounds
ThienylmethylhydrazineThienyl group with a methyl substituentIncreased lipophilicity may enhance bioavailability
1,2-Dihydropyridine-3-carboxylic acidPyridine ring fused with carboxylic acidPotential neuroprotective effects
BenzohydrazideAromatic ring with a hydrazide functionalityKnown for its antimicrobial properties

The unique thienylmethylene structure of hydrazinecarboxylic acid may enhance its reactivity compared to these other compounds, potentially leading to distinct biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydrazine derivatives:

  • A study demonstrated that certain hydrazine derivatives exhibited potent anticancer activities against various cancer cell lines, emphasizing their potential as chemotherapeutic agents.
  • Another research effort highlighted the ability of hydrazine derivatives to inhibit tumor growth in animal models, suggesting their therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for preparing hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester, and what critical parameters influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via hydrazinolysis of activated esters or reactions of hydrazine with pre-functionalized intermediates . A validated approach involves:

  • Reacting 2-thiophenecarboxylic acid derivatives with hydrazine hydrate in alcoholic solvents (e.g., methanol or ethanol) under reflux conditions .
  • Critical parameters include solvent polarity (methanol enhances nucleophilicity of hydrazine), reaction time (6–24 hours depending on ester reactivity), and molar ratios (excess hydrazine ensures complete conversion).
  • Activated intermediates , such as N-acyldicyclohexylurea derivatives, improve yields (>90%) by facilitating acyl transfer .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thienylmethylene group (δ ~6.5–7.5 ppm for aromatic protons) and methyl ester (δ ~3.7 ppm for OCH3) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H bonds (~3200–3300 cm⁻¹) .
  • Mass Spectrometry (EI/CI) : Validate molecular ion peaks (e.g., m/z 188 for the parent ion) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement, as seen in analogous thiophenecarbohydrazides (monoclinic system, P21/c space group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields when using different hydrazine sources or reaction conditions?

Methodological Answer: Discrepancies often arise from:

  • Hydrazine purity : Anhydrous hydrazine vs. hydrazine hydrate (water content slows reaction kinetics) .
  • Byproduct formation : Diacylhydrazines may form if ester activation is incomplete. Use TLC monitoring (CH3Cl/MeOH, 6:4) to track reaction progress .
  • Temperature control : Overheating degrades thermally sensitive thienyl groups. Optimize via gradient reflux (start at 60°C, increase to 80°C gradually) .

Contradiction Analysis:

  • reports >90% yields using activated esters, while traditional hydrazinolysis () yields 75–85% due to competing hydrolysis. Resolve by prioritizing activated intermediates for higher efficiency .

Q. What computational methods are suitable for modeling the reactivity of the thienylmethylene group in nucleophilic or cyclization reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the thienylmethylene group’s α-carbon is electrophilic (LUMO ~-1.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., methanol stabilizes transition states via hydrogen bonding) .
  • Docking Studies : Explore interactions with biological targets (e.g., acetylcholinesterase inhibition, as seen in cyclopentaquinoline derivatives) .

Case Study:
Analogous quinoxalinylmethylene hydrazides (e.g., Desoxycarbadox) exhibit tumorigenic activity via DNA intercalation , modeled using MD simulations to assess binding affinity .

Q. How can researchers address instability issues during storage or purification of this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation of the thienyl group .
  • Purification : Use column chromatography (silica gel, CH2Cl2/MeOH eluent) or recrystallization from ethanol/dioxane mixtures .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., hydrolysis to free hydrazine) .

Q. What strategies are recommended for analyzing conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of the thienylmethylene group causing splitting) .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and confirm connectivity in complex splitting scenarios.
  • Isotopic Labeling : Introduce deuterated hydrazine to distinguish N–H environments in overlapping IR/NMR signals .

Q. What are the implications of crystallographic data (e.g., space group symmetry) for understanding this compound’s reactivity?

Methodological Answer:

  • Crystal Packing : Hydrogen-bonding networks (e.g., N–H···O/N interactions in monoclinic P21/c) influence solubility and melting points .
  • Conformational Rigidity : Planar thienyl groups (observed in X-ray structures) enhance π-stacking in catalytic or supramolecular applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.